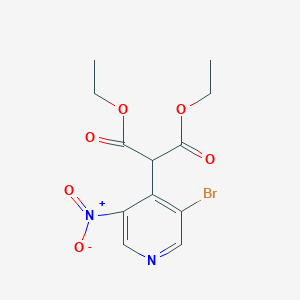

Diethyl (3-bromo-5-nitropyridin-4-yl)malonate

Vue d'ensemble

Description

Diethyl (3-bromo-5-nitropyridin-4-yl)malonate is a chemical compound with the molecular formula C12H13BrN2O6 . It is also known as Propanedioic acid, 2-(3-bromo-5-nitro-4-pyridinyl)-, 1,3-diethyl ester .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13BrN2O6/c1-3-20-11(16)10(12(17)21-4-2)9-7(13)5-14-6-8(9)15(18)19/h5-6,10H,3-4H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model for further analysis.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 361.15 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .Applications De Recherche Scientifique

Organic Synthesis and Heterocyclic Compounds

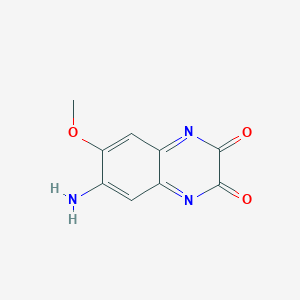

Diethyl (3-bromo-5-nitropyridin-4-yl)malonate serves as a precursor in the synthesis of complex molecules due to its reactivity, particularly in nucleophilic substitution reactions. Its application extends to the formation of quinoline and oxindole derivatives, demonstrating its importance in constructing nitrogen-containing heterocycles which are prevalent in many biologically active molecules.

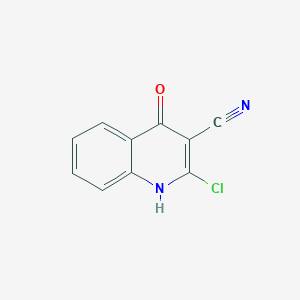

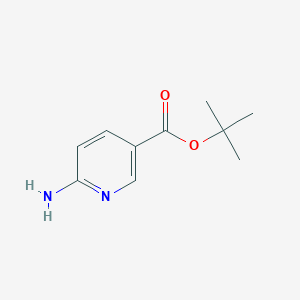

Synthesis of Quinoline Derivatives : this compound is instrumental in the synthesis of quinoline derivatives that exhibit a range of biological activities, including antiviral, immunosuppressive, and anticancer properties. This process typically involves multistage synthesis, where this compound undergoes nucleophilic substitution to form intermediates that can be further manipulated to produce the desired quinoline derivatives (Valle et al., 2018).

Formation of Oxindole Derivatives : The compound also plays a role in the efficient synthesis of oxindole derivatives. Through reactions with ethyl malonate, it contributes to the formation of amino-substituted oxindole derivatives, which are valuable in medicinal chemistry due to their potential therapeutic applications (Tzvetkov & Müller, 2012).

Advanced Organic Synthesis Techniques

Research has explored advanced synthesis techniques using this compound, highlighting its utility in facilitating reactions under mild conditions, enhancing yields, and promoting selectivity in product formation.

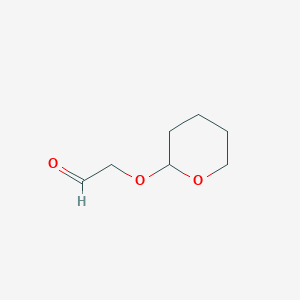

Room Temperature Synthesis : A notable advancement is the rapid synthesis of related compounds at room temperature, offering a more efficient and scalable approach for industrial applications. This method emphasizes the compound's role in synthesizing intermediates rapidly and with high purity, essential for further chemical transformations (Valle et al., 2018).

Selective Functionalization : The selective functionalization of this compound allows for the targeted synthesis of molecules with specific properties. Such selective reactions are crucial in the development of novel compounds with potential applications in drug discovery and material science (MatsumuraEizo & ArigaMasahiro, 2006).

Mécanisme D'action

Result of Action

Without knowledge of the compound’s specific targets and mode of action, it’s challenging to predict the molecular and cellular effects of Diethyl (3-bromo-5-nitropyridin-4-yl)malonate . .

Action Environment

The action of this compound could potentially be influenced by various environmental factors. For instance, the pH of the surrounding environment could affect the compound’s ionization state, which in turn could influence its absorption and distribution within the body . Additionally, factors such as temperature and the presence of other chemicals could potentially affect the compound’s stability and efficacy .

Safety and Hazards

Safety information for Diethyl (3-bromo-5-nitropyridin-4-yl)malonate indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

Orientations Futures

Propriétés

IUPAC Name |

diethyl 2-(3-bromo-5-nitropyridin-4-yl)propanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O6/c1-3-20-11(16)10(12(17)21-4-2)9-7(13)5-14-6-8(9)15(18)19/h5-6,10H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMWVBTQJHJCLNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=C(C=NC=C1[N+](=O)[O-])Br)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Bis[(oxiran-2-yl)methyl]-5-(prop-1-en-2-yl)-1,3,5-triazinane-2,4,6-trione](/img/structure/B3279698.png)

![3-[3-(Dimethylamino)propylamino]propanamide](/img/structure/B3279735.png)